

Tiazofurin Analogs: Structure-Activity Relationship at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tiazofurin

CAS No.: 60084-10-8

Cat. No.: S548867

Get Quote

The table below summarizes the design, activity, and key findings for several significant **Tiazofurin** analogs discussed in the scientific literature.

Analog Name / Type	Key Structural Modification	Reported Antitumor Activity (IC ₅₀)	Proposed Mechanism / Target	Key Findings / SAR Insight
Tiazofurin (Parent)	N/A	Varied (entered clinical trials) [1]	IMP dehydrogenase (IMPDH) inhibitor; depletes GTP pools [2]	Limited by toxic side effects [1]; foundational mechanism.
Imidazofurin [3]	Imidazole ring replaces thiazole	Growth inhibitory activity against human myelogenous leukemia K562 cells [3]	Presumably similar to Tiazofurin (C-nucleoside analog)	Demonstrated that the thiazole ring could be replaced with an imidazole while retaining biological activity.

Analog Name / Type	Key Structural Modification	Reported Antitumor Activity (IC ₅₀)	Proposed Mechanism / Target	Key Findings / SAR Insight
d-Xylo Stereoisomers (e.g., Compounds 3 & 4) [4]	Altered sugar moiety stereochemistry (<i>xylo</i> configuration)	4-7 nM (against Raji and K562 cells) [4]	Induction of caspase-dependent apoptosis; cell cycle disruption [4]	>1,000-fold increase in potency over Tiazofurin (e.g., Compound 4 was 1354x more potent against Raji) [4]. Less genotoxic than Tiazofurin [4].
d-arabino Stereoisomer (e.g., Compound 7) [4]	Altered sugar moiety stereochemistry (<i>arabino</i> configuration) & nitrogen functions at C-2'	4-7 nM (against K562 cells) [4]	Not fully detailed, but shows high cytotoxicity.	~300-fold increase in potency over Tiazofurin (e.g., 309x against K562) [4]. Highlights critical role of sugar configuration.
7-Substituted Pyrrolotriazine C-Nucleosides (e.g., 11a, 11c) [1]	Pyrrolo[2,1-f][1,2,4]triazine base with C-7 alkynyl groups (e.g., cyclopropyl, propyl)	20-400 nM across 8 cancer cell lines (e.g., LN-229 glioblastoma, Z-138 lymphoma) [1]	Causes dose-dependent DNA damage [1]	Moving beyond the traditional base structure can shift the mechanism from IMPDH inhibition to DNA damage induction.

Experimental Data and Protocols

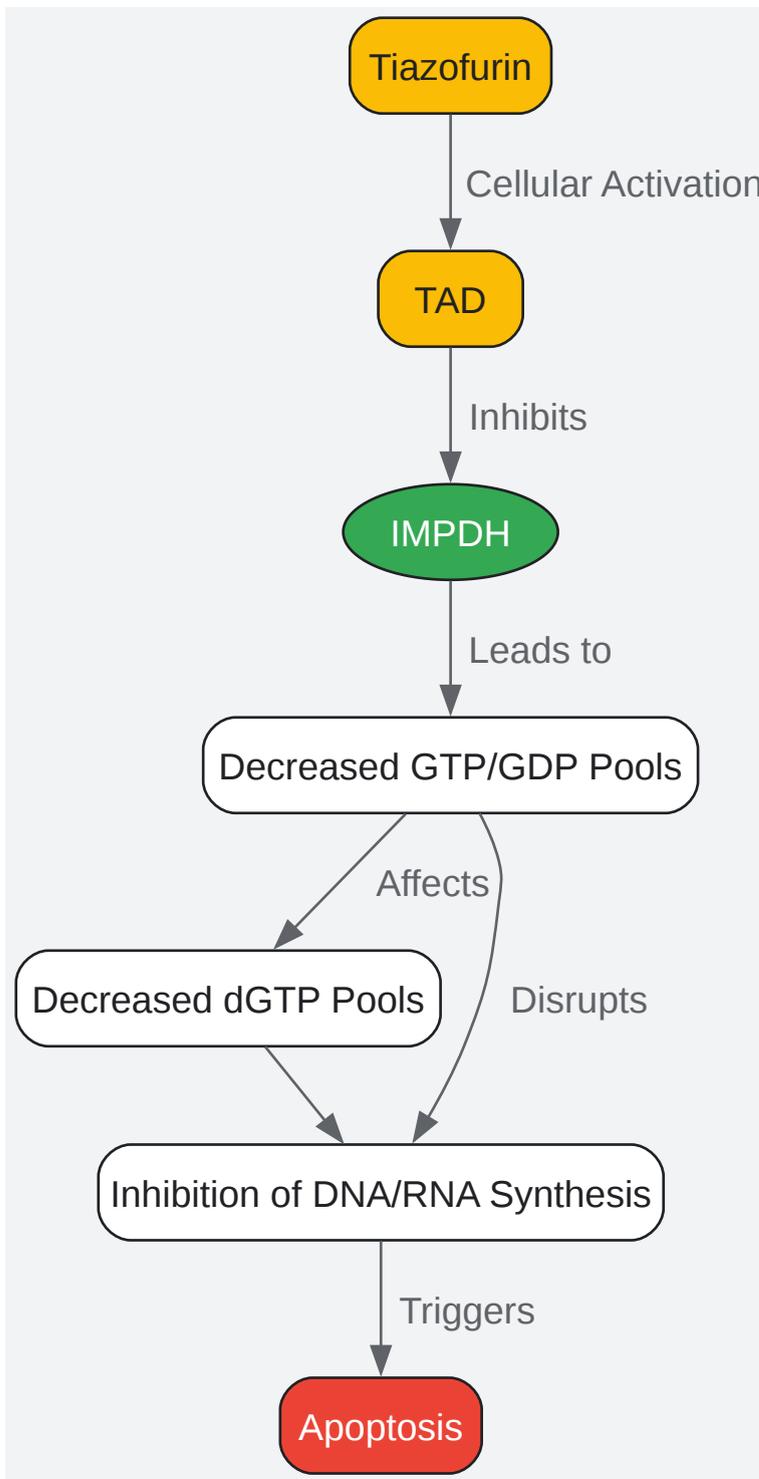
For the most impactful analogs, here is a summary of the key experimental methodologies and data from the studies.

- **In Vitro Antitumor Activity Assay (for stereoisomers 3, 4, 7)** [4]
 - **Cell Lines:** Human chronic myeloid leukemia (K562) and Burkitt's lymphoma (Raji) cells.

- **Protocol:** Cells were cultured and treated with the compounds. Cell proliferation was monitored, and IC₅₀ values (concentration that inhibits 50% of cell viability) were determined after 72 hours.
- **Key Data:** The most active compounds (**3, 4, 7**) showed IC₅₀ values in the **low nanomolar range (4-7 nM)**, indicating a massive increase in potency over the parent **Tiazofurin**.
- **Mechanism of Action Studies (for stereoisomers) [4]**
 - **Flow Cytometry:** Used to analyze cell cycle distribution. Treatment with *d-xylo* stereoisomers caused changes in the cell cycle and induced apoptosis.
 - **Western Blot Analysis:** Confirmed that apoptosis was induced in a **caspase-dependent** manner.
 - **Fluorescent Double-Staining:** Provided further visual confirmation of apoptotic cells in treated samples.
 - **Genotoxicity Testing (Comet Assay):** Revealed that the *d-xylo* analogs were **far less genotoxic** than **Tiazofurin** itself, a significant finding for potential therapeutic windows.
- **Mechanism of Action Studies (for 7-alkynyl C-nucleosides) [1]**
 - **DNA Damage Detection:** The antiproliferative action of compounds like **11a** and **11c** was linked to their ability to cause **dose-dependent DNA damage**, as detected by specific cellular assays. This represents a different mechanism from the GTP-depletion caused by **Tiazofurin**.

Biochemical Pathway of Tiazofurin Activity

The following diagram illustrates the established mechanism of action for the parent drug, **Tiazofurin**, which involves a cascade of biochemical events leading to cell death.



[Click to download full resolution via product page](#)

Key SAR Conclusions for Research

The research points to several critical avenues for the rational design of next-generation **Tiazofurin** analogs:

- **Sugar Moiety is Crucial:** Modifications to the sugar component, particularly altering its stereochemistry to the *d-xylo* or *d-arabino* configuration, have yielded the most dramatic improvements in potency, with increases of several orders of magnitude observed [4].
- **Diverse Mechanisms are Possible:** Replacing the core thiazole-4-carboxamide heterocycle with a pyrrolotriazine scaffold and adding lipophilic alkynyl groups at the C-7 position can shift the mechanism from IMPDH inhibition to induction of DNA damage, opening up alternative pathways for anticancer activity [1].
- **Toxicity Can Be Addressed:** The discovery that highly potent *d-xylo* stereoisomers are less genotoxic than **Tiazofurin** suggests that structural optimization can successfully decouple efficacy from undesirable side effects [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Synthesis and Antitumor Activity of C-7-Alkynylated and ... [pmc.ncbi.nlm.nih.gov]
2. Targets and Markers of Selective Action of Tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A New C-nucleoside Analogue of Tiazofurin [pubmed.ncbi.nlm.nih.gov]
4. Structure based design, synthesis and in vitro antitumour ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Tiazofurin Analogs: Structure-Activity Relationship at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548867#tiazofurin-analog-structure-activity-relationship>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com